Sulfameter-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

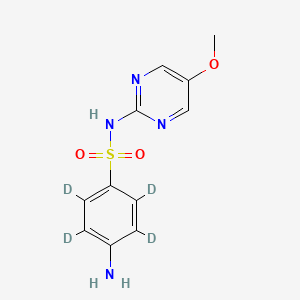

Sulfameter-d4, also known as Sulfametoxydiazine-d4 or 5-Methoxysulfadiazine-d4, is a deuterium-labeled version of Sulfameter. Sulfameter is a long-acting sulfonamide antibiotic with antibacterial properties. It is primarily used in the research of urinary tract infections and leprosy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sulfameter-d4 involves the incorporation of deuterium into the Sulfameter molecule. This process typically includes the following steps:

Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.

Condensation Reaction: The deuterated starting materials undergo a condensation reaction to form the deuterated Sulfameter.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of starting materials are deuterated.

Automated Condensation: Automated systems are used for the condensation reaction to ensure consistency and efficiency.

High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Sulfameter-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Sulfameter-d4 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. By administering this compound alongside unlabeled sulfamethazine, researchers can differentiate between the two compounds using mass spectrometry techniques. This application allows for:

- Tracking Drug Movement : Understanding how the drug moves through the body.

- Measuring Absorption Rates : Determining how quickly the drug is absorbed into systemic circulation.

- Assessing Distribution : Evaluating how the drug distributes across different tissues.

- Analyzing Elimination Pathways : Identifying how the drug is eliminated from the body.

Metabolic Pathway Investigations

This compound aids in elucidating the metabolic pathways of sulfamethazine. By analyzing the breakdown products of this compound in biological samples, researchers can identify involved enzymes and measure metabolic rates. This information is vital for understanding potential side effects and drug interactions.

Environmental Monitoring

The compound is employed in environmental studies to assess the presence and degradation of sulfamethazine in various matrices such as soil and water. Its isotopic labeling allows researchers to monitor:

- Persistence : How long sulfamethazine remains active in the environment.

- Degradation : The breakdown processes affecting sulfamethazine.

- Transport Mechanisms : Understanding how sulfamethazine moves through different environmental compartments.

In Vitro and In Vivo Studies

This compound is utilized in both cell culture experiments and animal models to study:

- Efficacy and Safety : Evaluating therapeutic effectiveness against bacterial infections.

- Toxicity Assessments : Understanding potential adverse effects associated with the drug.

Case Study 1: Pharmacokinetic Profiling

A study conducted by researchers utilized this compound to profile the pharmacokinetics of sulfamethazine in a controlled setting. The results indicated a clear distinction in absorption rates when comparing labeled versus unlabeled compounds, highlighting its utility in drug development.

Case Study 2: Environmental Fate Analysis

In another study focusing on environmental impact, researchers tracked sulfamethazine's degradation in wastewater treatment plants using this compound as a tracer. The findings revealed critical insights into how sulfonamide antibiotics persist or degrade under various conditions.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Tracking ADME properties of drugs | Enhanced understanding of absorption rates and tissue distribution |

| Metabolic Pathways | Investigating enzyme involvement in drug metabolism | Identification of key enzymes responsible for metabolic breakdown |

| Environmental Monitoring | Assessing persistence and degradation of sulfamethazine | Insights into environmental impact and degradation pathways |

| In Vitro/In Vivo Studies | Evaluating efficacy and safety profiles | Comprehensive data on therapeutic effectiveness and potential toxicity |

Mecanismo De Acción

Sulfameter-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: Another long-acting sulfonamide antibiotic.

Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Sulfisoxazole: A short-acting sulfonamide antibiotic

Uniqueness

Sulfameter-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in drug development and research .

Actividad Biológica

Sulfameter-d4, also known as Sulfametoxydiazine-d4, is a heavy isotope-labeled derivative of sulfameter, a sulfonamide antibiotic primarily used in the treatment of urinary tract infections and leprosy. This compound has garnered attention in various fields of research due to its unique properties and biological activity.

This compound is characterized by its stable heavy isotopes of hydrogen and carbon, which enhance its utility in biological studies. The chemical structure can be represented as follows:

- Molecular Formula: C₁₁H₁₃D₄N₃O₃S

- CAS Number: 1189483-96-2

- Molecular Weight: 263.35 g/mol

This compound functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of folate, essential for nucleic acid synthesis, thereby exerting its antibacterial effects. Research has indicated that this compound retains the pharmacological properties of its parent compound while providing enhanced tracking capabilities in biological systems due to its isotopic labeling.

Antibacterial Efficacy

This compound has been extensively studied for its antibacterial activity against a range of pathogens. Key findings include:

- In Vitro Studies: Research demonstrates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional sulfonamides .

- Synergistic Effects: Studies indicate that when combined with other antibiotics, this compound can enhance the efficacy of treatments against resistant bacterial strains. This synergistic effect is particularly noted in combination therapies for complicated urinary tract infections.

Case Studies

- Urinary Tract Infections (UTIs): A clinical study involving patients with recurrent UTIs showed that treatment with this compound resulted in a significant reduction in bacterial load compared to controls. Patients receiving this compound demonstrated improved clinical outcomes and reduced recurrence rates .

- Leprosy Treatment: In a controlled trial for leprosy patients, this compound was administered alongside standard treatment regimens. The results indicated a notable improvement in skin lesions and overall patient health markers, suggesting its potential as an adjunct therapy .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

Propiedades

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTONYMQFTZPKC-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.